molecular formula C4H12O4Si<br>(CH3O)4Si<br>C4H12O4Si B109134 Tetramethoxysilane CAS No. 681-84-5

Tetramethoxysilane

Cat. No. B109134
Key on ui cas rn: 681-84-5
M. Wt: 152.22 g/mol
InChI Key: LFQCEHFDDXELDD-UHFFFAOYSA-N
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Patent
US04730074

Procedure details

1642 gm of crude product prepared in Example 3 was added to the distilling flask and heated slowly. Distillation fractions were collected at the head temperatures shown in Table 4 . From the composition of the fractions, the 1642 gm of crude product afforded 660 gm trimethoxysilane, which is more than that calculable from the composition of the starting material (first row of Table 4). The additional tri-methoxysilane was formed via the disproportionation of the mixed dimethylaminomethoxysilanes, e.g., HSi(OCH3)2 [N(CH3)2 ]. The vapor phase methanolysis consumed 2521 gm tris(dimethylamino)silane and 1005 gm methanol and produced a total of 1166 gm trimethoxysilane. The stoichiometric amount of trimethoxysilane obtainable from 1005 gm (31.4 moles) methanol is 1277 gm. So the yield of trimethoxysilane was 91.3 wt. % based on methanol converted. Note, however, that the methanol not converted to trimethoxysilane in this pass through the reactor was converted mainly to the mixed dimethylaminomethoxysilanes, e.g., HSi[N(CH3)2 ]2 (OCH3), and mixed methoxydimethylcarbamatosilanes, e.g., HSi[OOCN(CH3)2 ]x (OCH3)3-x (x=1,2,3), which are recyclable. Only negligible quantities of Si(OCH3)4 were formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dimethylaminomethoxysilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
OOCN(CH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1005 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][SiH:3]([O:6][CH3:7])[O:4][CH3:5].[CH3:8][OH:9]>>[Si:3]([O:9][CH3:8])([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[SiH](OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[SiH](OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[SiH](OC)OC
Step Four
Name
dimethylaminomethoxysilanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
OOCN(CH3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Seven
Name
Quantity
1005 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si](OC)(OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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